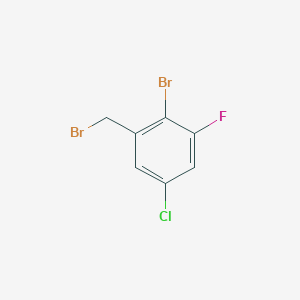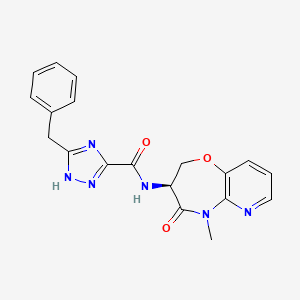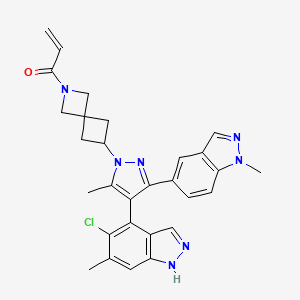
Opnurasib
Übersicht
Beschreibung
Diese Verbindung wurde entwickelt, um den KRAS G12C-Mutanten zu zielen und zu hemmen, der ein häufiger onkogene Treiber bei verschiedenen Krebsarten ist, einschließlich nicht-kleinzelligem Lungenkrebs und Darmkrebs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
JDQ-443 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung kovalenter Bindungen mit dem KRAS G12C-Mutanten beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von JDQ-443 beinhaltet die großtechnische Synthese unter Verwendung fortschrittlicher chemischer Verfahrenstechniken. Dazu gehören die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit der Verbindung zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
JDQ-443 has several scientific research applications, including:
Cancer Research: JDQ-443 is used in preclinical and clinical studies to investigate its efficacy in inhibiting KRAS G12C-mutated cancers.
Drug Development: The compound is being explored as a potential therapeutic agent for the treatment of various cancers.
Biological Studies: JDQ-443 is used to study the molecular mechanisms of KRAS G12C inhibition and its effects on cellular signaling pathways.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Opnurasib is currently in Phase I for Small-Cell Lung Cancer . According to GlobalData, Phase I drugs for Small-Cell Lung Cancer have an 81% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . The recommended monotherapy dose of 200 mg taken orally twice daily (BID) will be taken forward for further studies in phase II dose expansion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
JDQ-443 is synthesized through a series of chemical reactions that involve the formation of covalent bonds with the KRAS G12C mutant. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product .
Industrial Production Methods
The industrial production of JDQ-443 involves large-scale synthesis using advanced chemical engineering techniques. This includes the optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JDQ-443 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Kovalente Bindungsbildung: JDQ-443 bildet eine kovalente Bindung mit dem Cysteinrest an Position 12 des KRAS G12C-Mutanten.
Hemmung der zellulären Signalgebung: Die Verbindung hemmt KRAS G12C-gesteuerte zelluläre Signalwege, was zu einer reduzierten Zellproliferation führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei der Synthese von JDQ-443 umfassen spezifische organische Lösungsmittel, Katalysatoren und Schutzgruppen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um optimale Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus den Reaktionen mit JDQ-443 gebildet wird, ist der kovalent gebundene KRAS G12C-Inhibitor, der das Mutantenprotein und seine zugehörigen Signalwege effektiv hemmt .
Wissenschaftliche Forschungsanwendungen
JDQ-443 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Krebsforschung: JDQ-443 wird in präklinischen und klinischen Studien verwendet, um seine Wirksamkeit bei der Hemmung von KRAS G12C-mutierten Krebsarten zu untersuchen.
Arzneimittelentwicklung: Die Verbindung wird als potenzielles Therapeutikum zur Behandlung verschiedener Krebsarten untersucht.
Biologische Studien: JDQ-443 wird verwendet, um die molekularen Mechanismen der KRAS G12C-Hemmung und ihre Auswirkungen auf zelluläre Signalwege zu untersuchen.
Wirkmechanismus
JDQ-443 entfaltet seine Wirkung, indem es selektiv den KRAS G12C-Mutanten anvisiert und kovalent daran bindet. Diese Bindung fängt den KRAS G12C in seinem inaktiven, GDP-gebundenen Zustand ein, wodurch nachgeschaltete Signalwege gehemmt werden, die die Zellproliferation und das Überleben fördern . Die einzigartige Bindungsart der Verbindung ermöglicht es ihr, das Mutantenprotein effektiv zu hemmen, während gleichzeitig Off-Target-Effekte minimiert werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sotorasib: Ein weiterer KRAS G12C-Inhibitor, der die gleiche Mutation anvisiert, aber eine andere Bindungsart hat.
Einzigartigkeit von JDQ-443
JDQ-443 ist einzigartig in seiner Fähigkeit, eine kovalente Bindung mit dem KRAS G12C-Mutanten einzugehen und ihn effektiv in seinem inaktiven Zustand einzuschließen. Diese einzigartige Bindungsart ermöglicht eine anhaltende Target-Besetzung und potente Hemmung des Mutantenproteins . Darüber hinaus hat JDQ-443 in präklinischen und klinischen Studien vielversprechende Antitumoraktivität gezeigt, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
1-[6-[4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methylindazol-5-yl)pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUYLZMQTIKGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1Cl)C3=C(N(N=C3C4=CC5=C(C=C4)N(N=C5)C)C6CC7(C6)CN(C7)C(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2653994-08-0 | |
| Record name | Opnurasib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3W0H3V1LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)
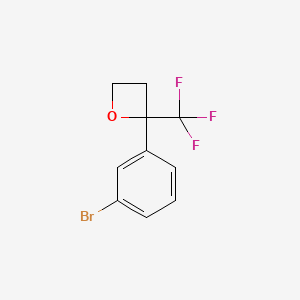

![4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
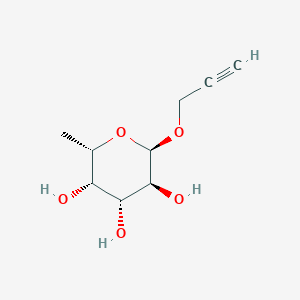
![[3-Bromo-5-(difluoromethyl)phenyl]boronic acid](/img/structure/B8217930.png)
